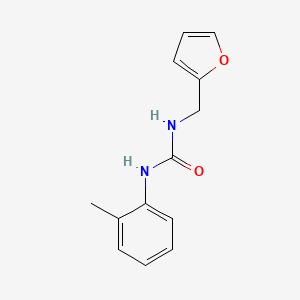

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(Furan-2-ylmethyl)-3-(2-methylphenyl)urea" is a derivative of furan and urea, which has been the subject of various synthetic and pharmacological studies. Although the exact compound is not directly mentioned in the provided papers, similar furan-urea derivatives have been synthesized and evaluated for their potential applications in medicinal chemistry. These compounds are characterized by the presence of a furan ring, which is a heterocyclic organic compound, and a urea moiety, which is an organic compound with the functional group -NH2-CO-NH2.

Synthesis Analysis

The synthesis of furan-urea derivatives typically involves the coupling of furfural with urea. For instance, the synthesis of "1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea" was achieved by reacting purified furfural with urea . Another related compound, "1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane," was synthesized through a two-step process starting with the same furfural-urea coupling, followed by refluxing with additional urea in ethanol . These synthetic routes highlight the versatility of furan and urea derivatives in forming various bioactive compounds.

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques such as GC-MS, FTIR, 1H-NMR, and 13C-NMR . For example, the structure of "5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one" was elucidated using X-ray powder diffraction and further supported by DFT studies . These analyses provide detailed insights into the molecular frameworks of furan-urea derivatives, which are crucial for understanding their chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of furan-urea derivatives is explored through their interactions with various reagents and conditions. For instance, the Mannich reaction was used to synthesize novel piperazine derivatives starting from isoxazoline intermediates derived from furan compounds . The ability to undergo such reactions demonstrates the chemical versatility of furan-urea derivatives, which can be exploited to create a wide range of pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-urea derivatives are influenced by their molecular structure. The presence of substituents on the furan ring and the urea moiety can significantly affect properties such as solubility, melting point, and reactivity. The solid-state structure of these compounds, as investigated by XRPD, reveals important aspects of their crystallinity and molecular packing, which can impact their stability and bioavailability .

Bioactivity and Applications

The bioactivity of furan-urea derivatives has been a subject of interest in several studies. Compounds such as "1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea" have shown broad-spectrum activity against various pathogens, suggesting their potential as novel drug candidates . Additionally, derivatives have been evaluated for their antidepressant and antianxiety activities, as well as their antimicrobial and cytotoxic properties against cancer cell lines . These findings underscore the therapeutic potential of furan-urea derivatives in the development of new medications.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-10-5-2-3-7-12(10)15-13(16)14-9-11-6-4-8-17-11/h2-8H,9H2,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFYBIQKXZAMMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3005805.png)

![N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B3005807.png)

![(Z)-3-(furan-2-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B3005810.png)

![1-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B3005813.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B3005814.png)

amine](/img/structure/B3005816.png)

![Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate](/img/structure/B3005819.png)

![methyl 5-(((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B3005821.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3005825.png)